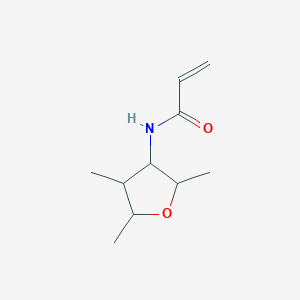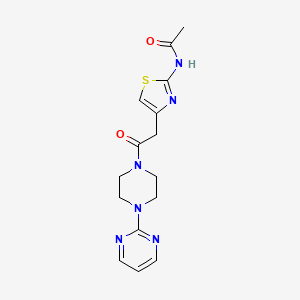
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol, commonly known as TFP, is a chiral alcohol that has gained significant attention in scientific research due to its unique chemical properties. TFP is widely used in organic synthesis as a chiral auxiliary, a solvent, and a reagent.
Mécanisme D'action
The mechanism of action of TFP is not fully understood. However, it is believed that TFP acts as a Lewis acid catalyst, which can coordinate with the substrate and facilitate the reaction. TFP can also form hydrogen bonds with the substrate, which can enhance the enantioselectivity of the reaction.
Biochemical and Physiological Effects:
TFP has no known biochemical or physiological effects. It is not used as a drug or a medicine, and its use is limited to scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFP is its efficiency as a chiral auxiliary in asymmetric synthesis. It has been found to be more efficient than other chiral auxiliaries, such as camphor and tartaric acid derivatives. TFP is also relatively easy to synthesize and purify, making it a cost-effective reagent.
One of the limitations of TFP is its toxicity. TFP is a highly toxic substance and should be handled with care. It can cause skin irritation, eye irritation, and respiratory problems if inhaled. TFP should only be used in a well-ventilated laboratory with appropriate safety equipment.
Orientations Futures
There are several future directions for TFP research. One area of interest is the development of new synthetic methods using TFP as a reagent. Researchers are also exploring the use of TFP in the synthesis of new chiral ligands for asymmetric catalysis. Another area of interest is the development of new applications for TFP, such as in the synthesis of new materials and polymers.
Conclusion:
In conclusion, TFP is a versatile chiral auxiliary that has gained significant attention in scientific research. Its unique chemical properties make it an efficient and cost-effective reagent for asymmetric synthesis. However, its toxicity limits its use and requires careful handling. Future research on TFP will continue to explore its potential in various chemical reactions and applications.
Méthodes De Synthèse
The synthesis of TFP involves a multi-step process that starts with the reaction of 2,3,3-trimethylpentene with hydrofluoric acid to produce 2,3,3-trimethyl-2-fluoropentane. This intermediate is then reacted with sodium hydroxide and tert-butyl alcohol to produce TFP. The final product can be purified through distillation or chromatography.
Applications De Recherche Scientifique
TFP has been extensively used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been found to be an efficient and versatile reagent for the synthesis of chiral compounds, including natural products, pharmaceuticals, and agrochemicals. TFP has also been used as a solvent and a reagent in various chemical reactions, including alkylation, acylation, and nucleophilic substitution reactions.
Propriétés
IUPAC Name |
(2R)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-6(4-12)7(2,3)5-8(9,10)11/h6,12H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLYLODFGUZEM-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

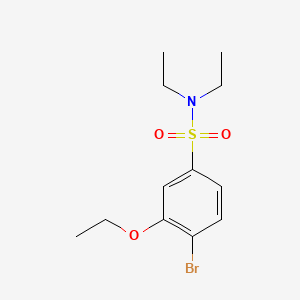
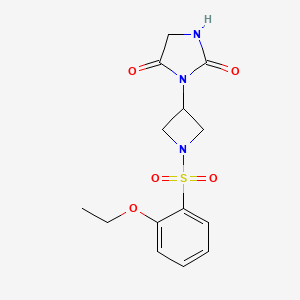
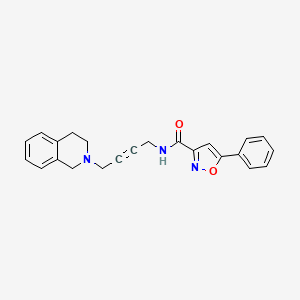
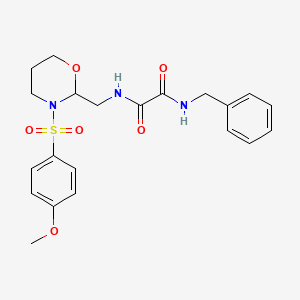
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)
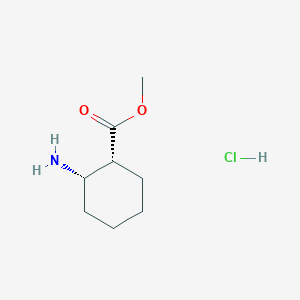
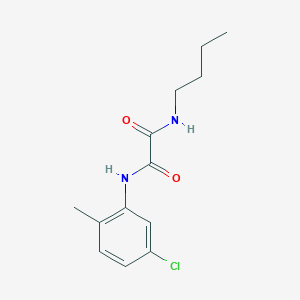
![N-(furan-2-ylmethyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)
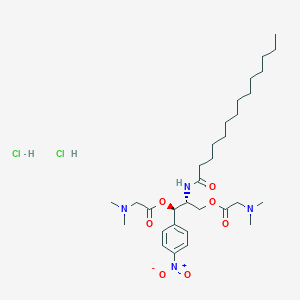
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2884040.png)
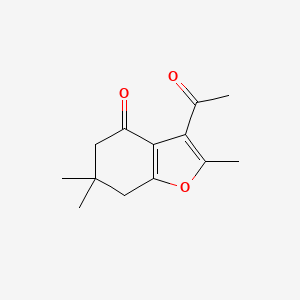
![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)
